molecular formula C9H10BrN B3314577 2-Bromo-3-(6-methyl-2-pyridyl)-1-propene CAS No. 951887-28-8

2-Bromo-3-(6-methyl-2-pyridyl)-1-propene

Cat. No.: B3314577
CAS No.: 951887-28-8
M. Wt: 212.09 g/mol
InChI Key: QSQCEBBRKDSXOS-UHFFFAOYSA-N
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Description

2-Bromo-3-(6-methyl-2-pyridyl)-1-propene is a chemical reagent with the CAS Number 951887-28-8 and a molecular formula of C 9 H 10 BrN . It has a molecular weight of 212.09 g/mol and is provided with a purity of 98% . This compound should be stored at 2-8°C to maintain stability . This organobromide features a reactive bromoalkene moiety adjacent to a 6-methyl-2-pyridyl group, making it a valuable synthetic intermediate. The structure suggests its potential utility in metal-catalyzed cross-coupling reactions, such as the Heck reaction, which is commonly employed for the vinylation of aryl halides . Research on analogous 2-bromopyridine derivatives demonstrates their effectiveness in palladium-catalyzed amination reactions to form carbon-nitrogen bonds and in Stille coupling reactions to form carbon-carbon bonds, which are foundational steps in constructing complex molecules for pharmaceutical and materials science research . The 6-methyl substituent on the pyridine ring can influence the course of these reactions through both electronic and steric effects, potentially directing regioselectivity in subsequent chemical transformations . This product is intended For Research Use Only and is not approved for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromoprop-2-enyl)-6-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c1-7(10)6-9-5-3-4-8(2)11-9/h3-5H,1,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQCEBBRKDSXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CC(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(6-methyl-2-pyridyl)-1-propene typically involves the bromination of 3-(6-methyl-2-pyridyl)-1-propene. One common method is the reaction of 3-(6-methyl-2-pyridyl)-1-propene with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(6-methyl-2-pyridyl)-1-propene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction Reactions: The double bond in the propene chain can be reduced to form the corresponding alkane using reducing agents like hydrogen in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

    Substitution: Formation of 3-(6-methyl-2-pyridyl)-1-propene derivatives with different functional groups.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of 2-Bromo-3-(6-methyl-2-pyridyl)propane.

Scientific Research Applications

Organic Synthesis

2-Bromo-3-(6-methyl-2-pyridyl)-1-propene serves as a versatile intermediate in the synthesis of various organic compounds. Its bromine atom allows for nucleophilic substitution reactions, making it useful in forming carbon-carbon bonds.

Synthesis of Pyridine Derivatives

Research has demonstrated the utility of this compound in synthesizing pyridine derivatives through bromination reactions. For instance, it can react with nucleophiles such as amines to form more complex structures, which are valuable in pharmaceutical development .

Medicinal Chemistry

The compound's structure suggests potential biological activity, particularly due to the pyridine moiety, which is prevalent in many biologically active molecules.

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of various brominated pyridine derivatives utilized this compound as a key intermediate. The research highlighted the efficiency of using N-bromosuccinimide (NBS) for bromination reactions, achieving high yields (up to 95%) in a catalyst-free environment . The synthesized compounds were characterized using NMR and MS techniques, confirming their structures.

Another research initiative involved screening pyridine-based compounds for biological activity. While specific data on this compound was not extensively covered, related studies indicated that similar compounds exhibited significant antimicrobial properties against various pathogens .

Mechanism of Action

The mechanism of action of 2-Bromo-3-(6-methyl-2-pyridyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridine ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through the modulation of signal transduction pathways, which can result in various physiological responses.

Comparison with Similar Compounds

2-Bromo-3-(4-carboethoxyphenyl)-1-propene

  • Molecular Formula : C₁₂H₁₃BrO₂
  • Molar Mass : 269.13 g/mol
  • Key Features: Substituted with a 4-carboethoxyphenyl group, introducing ester functionality.
  • Applications: Used in cross-coupling reactions for synthesizing biaryl compounds, as noted in safety data sheets .

2-Bromo-3-(3-fluorophenyl)-1-propene

  • Molecular Formula : C₉H₈BrF
  • Molar Mass : 215.06 g/mol
  • Key Features : A fluorinated aromatic substituent increases electronegativity, altering electronic distribution and reactivity. The fluorine atom may stabilize intermediates in Suzuki-Miyaura couplings .

2-Bromo-3-methylpyridine

  • Molecular Formula : C₆H₆BrN
  • Molar Mass : 172.02 g/mol
  • Key Features : A simpler pyridine derivative lacking the propenyl chain. Its bromine atom at the 2-position makes it a precursor for metal-catalyzed aminations .

Physicochemical Properties

Compound Boiling Point (°C) Solubility Reactivity Highlights
This compound Not reported Likely polar aprotic solvents Bromoalkene reactivity for cross-couplings
2-Bromo-3-(4-carboethoxyphenyl)-1-propene Not reported Ethyl acetate, DMF Ester group participation in hydrolysis
2-Bromo-3-(3-fluorophenyl)-1-propene Not reported THF, dichloromethane Fluorine-directed regioselectivity
2-Bromo-3-methylpyridine 195–200 Water (limited), ethanol Base-stable for SNAr reactions

Notes: Data gaps exist for the target compound due to discontinued status. Analog properties inferred from substituent effects and supplier documentation .

Comparative Reactivity

  • Cross-Coupling Efficiency : Pyridyl-substituted bromoalkenes may exhibit slower coupling kinetics than phenyl analogs due to coordination with transition metal catalysts (e.g., Pd).
  • Stability: The 6-methyl group on the pyridyl ring could sterically hinder degradation pathways, improving shelf-life relative to non-methylated analogs .

Biological Activity

2-Bromo-3-(6-methyl-2-pyridyl)-1-propene is an organic compound characterized by a bromine atom attached to a propene chain and a 6-methyl-2-pyridine ring. This structure not only enhances its reactivity but also makes it a subject of interest in various biological studies, particularly in the fields of medicinal chemistry and biochemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine atom and the pyridine ring facilitate binding to these targets, leading to modulation of various biological pathways. This interaction can result in the inhibition or activation of specific enzymes, influencing physiological responses within cells.

Anticancer Properties

Recent studies have highlighted the potential of this compound as a lead compound in cancer therapy. Research indicates that it exhibits selective cytotoxicity against certain cancer cell lines. Its mechanism may involve the modulation of apoptotic pathways, particularly through interactions with proteins such as Bcl-2 and Bax, which are crucial for regulating cell death.

Enzyme Inhibition

The compound has been investigated for its role in enzyme inhibition. It has shown effectiveness in inhibiting specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.

Other Biological Activities

In addition to its anticancer properties, this compound has been explored for other biological activities, including antimicrobial effects. The presence of the bromine atom enhances its reactivity, making it a candidate for developing new antimicrobial agents.

Table: Summary of Biological Activities

Activity Description References
AnticancerSelective cytotoxicity against cancer cell lines; modulation of apoptosis via Bcl-2/Bax pathways
Enzyme InhibitionInhibition of specific metabolic enzymes; potential therapeutic applications
AntimicrobialExhibits antimicrobial properties; potential for new drug development

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The compound was found to induce apoptosis through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, suggesting its potential as an effective anticancer agent.

Case Study 2: Enzyme Interaction

In another investigation focused on enzyme inhibition, the compound was tested against a panel of enzymes involved in metabolic processes. Results indicated that it effectively inhibited certain key enzymes, which could lead to altered metabolic pathways beneficial for therapeutic applications.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 2-Bromo-3-(6-methyl-2-pyridyl)-1-propene, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The compound can be synthesized via bromination of the precursor alkene. Two common brominating agents are elemental bromine (Br₂) in dichloromethane at low temperatures (0–5°C) to minimize side reactions, or N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) in carbon tetrachloride under reflux. Critical parameters include temperature control to avoid polybromination and inert atmosphere maintenance to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms alkene geometry via coupling constants.
  • X-ray Crystallography : Resolves bond lengths/angles and stereochemistry (e.g., crystallographic data for analogous bromo-propenes in ).
  • Mass Spectrometry (HRMS) : Validates molecular weight and bromine isotopic patterns .

Q. What are the common nucleophilic substitution reactions observed in this compound, and how do solvent polarity and temperature influence these pathways?

  • Methodological Answer : The bromine atom undergoes SN2 substitution with nucleophiles (e.g., OH⁻, NH₃) in polar aprotic solvents (DMSO, DMF) at 50–80°C. Steric hindrance from the pyridyl group may favor elimination in non-polar solvents (hexane) at higher temperatures. Solvent polarity adjustments can shift the substitution/elimination ratio .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of electrophilic addition reactions involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates electron density distributions to identify reactive sites. For example, the alkene’s electron-deficient carbon (due to the bromine’s electronegativity) is prone to nucleophilic attack. Pyridyl ring substituents (e.g., 6-methyl) influence regioselectivity by modulating π-electron delocalization .

Q. What strategies resolve contradictions in reported reaction outcomes when using different brominating agents (e.g., Br₂ vs. NBS) for synthesizing halogenated propenes?

  • Methodological Answer : Discrepancies arise from competing radical (NBS/AIBN) vs. ionic (Br₂) mechanisms. Controlled experiments with radical scavengers (e.g., TEMPO) or kinetic monitoring (in situ IR) clarify the dominant pathway. For example, NBS favors allylic bromination in sterically hindered systems, while Br₂ may lead to dibrominated byproducts .

Q. What analytical approaches are required to distinguish between isomeric byproducts formed during the synthesis of brominated propenes with pyridyl substituents?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC or GC-MS separates isomers based on polarity differences.
  • NOESY NMR : Detects spatial proximity of protons to differentiate regioisomers (e.g., 2- vs. 4-pyridyl substitution).
  • Crystallographic Analysis : Resolves absolute configuration for crystalline derivatives .

Q. How does the electronic influence of the 6-methyl-2-pyridyl group affect the reactivity of the bromoalkene moiety in cross-coupling reactions?

  • Methodological Answer : The 6-methyl group enhances electron donation via inductive effects, stabilizing the transition state in Suzuki-Miyaura couplings. However, steric bulk may reduce catalytic turnover. Comparative studies with unsubstituted pyridyl analogs (e.g., 2-pyridyl vs. 6-methyl-2-pyridyl) quantify electronic vs. steric contributions .

Q. What mechanistic insights have been gained from kinetic studies of this compound in substitution reactions?

  • Methodological Answer : Pseudo-first-order kinetics in ethanol/water mixtures reveal a biphasic mechanism: rapid initial bromide displacement followed by slower pyridyl-assisted proton transfer. Isotopic labeling (D₂O solvent) and Eyring plot analysis (ΔH‡, ΔS‡) differentiate rate-limiting steps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-3-(6-methyl-2-pyridyl)-1-propene
Reactant of Route 2
2-Bromo-3-(6-methyl-2-pyridyl)-1-propene

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